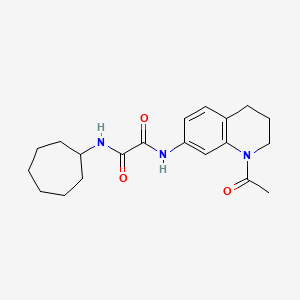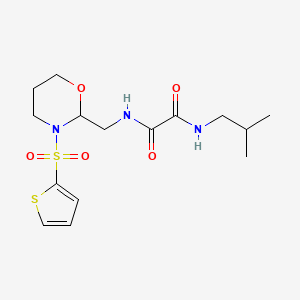
Methyl 4-(((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a useful research compound. Its molecular formula is C18H15ClN4O3S2 and its molecular weight is 434.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
A series of compounds including structures related to Methyl 4-(((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate have been synthesized and evaluated for their anticancer activity. One such study involved synthesizing derivatives that showed marked anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines. The compounds' structures were confirmed through various spectroscopic methods, and their anticancer efficacy was determined through in vitro studies, highlighting their potential as new anticancer agents (Karakuş et al., 2018).
Molecular Aggregation and Solvent Effects
Research on related thiadiazole compounds has explored their molecular aggregation and solvent effects, which are essential for understanding their behavior in different environments. Studies have shown that the aggregation and fluorescence emission spectra of these compounds can significantly change depending on the solvent, concentration, and specific structural features. These findings are critical for their application in fluorescent materials and biological imaging (Matwijczuk et al., 2016).
Keto/Enol Equilibrium Influenced by Solvent Polarizability
Another aspect of thiadiazole derivatives research is the keto/enol equilibrium, which is influenced by the solvent's polarizability. This equilibrium is crucial for the compounds' biological activity and photophysical properties. Studies have shown that the solvent polarizability significantly affects the keto/enol equilibrium, with implications for the compounds' reactivity and potential applications in drug design (Matwijczuk et al., 2017).
Antimicrobial Activity
Compounds within the same chemical family have been synthesized and tested for their antimicrobial properties. These studies contribute to the development of new antimicrobial agents, offering potential treatments for various bacterial and fungal infections. The synthesized compounds' structures were confirmed through spectroscopic analysis, and their antimicrobial efficacy was evaluated through in vitro assays, showing moderate activity against selected pathogens (Sah et al., 2014).
Corrosion Inhibition
Research on thiadiazole derivatives also extends to their application as corrosion inhibitors. These compounds have been evaluated for their ability to protect metals against corrosion, a property that is valuable in various industrial applications. Studies have demonstrated the compounds' efficacy as corrosion inhibitors, highlighting their potential to extend the lifespan of metal components in corrosive environments (Yadav et al., 2015).
Propriétés
IUPAC Name |
methyl 4-[[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S2/c1-26-15(24)12-4-2-11(3-5-12)10-27-18-23-22-17(28-18)21-16(25)20-14-8-6-13(19)7-9-14/h2-9H,10H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFGCJABCSACEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B2526873.png)

![N-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2526877.png)
![4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2526882.png)
![5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526885.png)
![N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2526886.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2526887.png)
![5-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2526888.png)


![3-(1-(morpholinosulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2526892.png)


